N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride
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Overview
Description
N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride: is an organic compound that features a pyridine ring attached to a benzene ring with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-amine and 1,4-dibromobenzene.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst under a nitrogen atmosphere to prevent oxidation.
Procedure: The pyridine-2-amine is reacted with 1,4-dibromobenzene in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 100-120°C for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure N1-(pyridin-2-yl)benzene-1,4-diamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N1-(pyridin-2-yl)benzene-1,4-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amine groups are replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Products may include N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzene and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, coordinate with metal ions, or participate in electron transfer reactions, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- N1-(pyridin-3-yl)benzene-1,4-diamine
- N1-(pyridin-4-yl)benzene-1,4-diamine
- N1-(pyridin-2-yl)benzene-1,3-diamine
Uniqueness
N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride is unique due to the specific positioning of the pyridine and amine groups, which confer distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
CAS No. |
2680530-35-0 |
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Molecular Formula |
C11H14Cl3N3 |
Molecular Weight |
294.6 g/mol |
IUPAC Name |
4-N-pyridin-2-ylbenzene-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C11H11N3.3ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;;;/h1-8H,12H2,(H,13,14);3*1H |
InChI Key |
JPUNCAKQBTXLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)N.Cl.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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